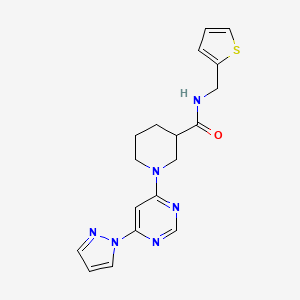
1-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-N-(thiophen-2-ylmethyl)piperidine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-N-(thiophen-2-ylmethyl)piperidine-3-carboxamide is a useful research compound. Its molecular formula is C18H20N6OS and its molecular weight is 368.46. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
The compound 1-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-N-(thiophen-2-ylmethyl)piperidine-3-carboxamide is a novel derivative within the class of pyrazole and pyrimidine compounds. This article explores its biological activity, focusing on its potential therapeutic applications, mechanisms of action, and structure-activity relationships (SAR).
Chemical Structure
The compound can be broken down into several key components:
- Pyrazole ring : Confers various biological properties.
- Pyrimidine moiety : Known for its role in nucleic acid synthesis and as a pharmacophore in medicinal chemistry.
- Piperidine ring : Often associated with psychoactive effects and used in various pharmaceuticals.
- Thiophene group : Enhances lipophilicity and biological activity.
Biological Activity Overview
Research indicates that compounds with similar structural motifs exhibit a range of biological activities, including anti-inflammatory, anti-cancer, and antimicrobial properties. The specific biological activities of the compound are still being elucidated through ongoing studies.
Anti-Cancer Activity
A study focused on related pyrazole derivatives has shown promising anti-cancer properties. For instance, compounds with similar scaffolds have been reported to inhibit cell proliferation in various cancer cell lines. The mechanism often involves the inhibition of specific kinases or the induction of apoptosis.
Anti-Tubercular Activity
Research on substituted pyrazole derivatives has highlighted their potential as anti-tubercular agents. In one study, derivatives exhibited IC50 values ranging from 1.35 to 2.18 μM against Mycobacterium tuberculosis H37Ra, indicating significant activity that warrants further investigation into the compound's efficacy against tuberculosis .
Herbicidal Activity
A related class of pyrazolylpyrimidine derivatives demonstrated herbicidal activity, suggesting that this compound may also possess similar properties. The structure-activity relationship indicated that modifications at specific positions on the pyrimidine ring significantly influenced herbicidal efficacy .
Structure-Activity Relationship (SAR)
The SAR studies reveal that:
- Substituents on the pyrimidine ring : Influence the compound's potency and selectivity against various biological targets.
- Piperidine modifications : Alter pharmacokinetic properties, enhancing absorption and bioavailability.
Table 1 summarizes some key findings from SAR studies on related compounds:
Case Study 1: Anti-Cancer Efficacy
In vitro studies on a series of pyrazole-pyrimidine derivatives showed that certain substitutions led to enhanced cytotoxicity against breast cancer cell lines. The compounds induced apoptosis through caspase activation pathways.
Case Study 2: Tuberculosis Treatment
A focused study evaluated the anti-tubercular activity of several pyrazole derivatives, including those structurally similar to our compound. The results indicated that certain substitutions increased efficacy against Mycobacterium tuberculosis, making them candidates for further development as novel anti-TB agents .
Properties
IUPAC Name |
1-(6-pyrazol-1-ylpyrimidin-4-yl)-N-(thiophen-2-ylmethyl)piperidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N6OS/c25-18(19-11-15-5-2-9-26-15)14-4-1-7-23(12-14)16-10-17(21-13-20-16)24-8-3-6-22-24/h2-3,5-6,8-10,13-14H,1,4,7,11-12H2,(H,19,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRXINCCFDOJFGG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2=NC=NC(=C2)N3C=CC=N3)C(=O)NCC4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N6OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














